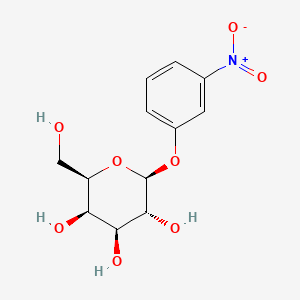

3-Nitrophenyl b-D-galactopyranoside

Vue d'ensemble

Description

3-Nitrophenyl b-D-galactopyranoside is a synthetic compound commonly used in biochemical assays. It is a colorimetric substrate for the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a yellow-colored product, 3-nitrophenol, which can be easily detected and measured. This compound is particularly useful in microbiology and molecular biology for detecting the presence and activity of beta-galactosidase in various organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl b-D-galactopyranoside typically involves the reaction of 3-nitrophenol with b-D-galactopyranosyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control to ensure its suitability for biochemical assays .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitrophenyl b-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by the enzyme beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 3-nitrophenol and D-galactose .

Common Reagents and Conditions

Reagents: Beta-galactosidase enzyme, buffer solutions (e.g., phosphate buffer, pH 7.3)

Major Products

The major products of the hydrolysis reaction are 3-nitrophenol and D-galactose. 3-Nitrophenol is a yellow compound that can be detected spectrophotometrically at 405 nm .

Applications De Recherche Scientifique

Detection of β-galactosidase Activity

Overview:

ONPG is widely utilized to quantify β-galactosidase activity in various biological samples. The hydrolysis of ONPG by β-galactosidase releases o-nitrophenol, which can be measured colorimetrically at 415 nm.

Case Studies:

- A study demonstrated the use of ONPG in fibroblast cultures derived from patients with GM1 gangliosidosis to assess enzyme activity. The results indicated a deficiency in β-galactosidase activity, which was crucial for diagnosing the condition .

- Another research utilized ONPG embedded in gelatin-based hydrogels to create a colorimetric assay for detecting β-galactosidase in microbial cultures. The assay showed sensitivity to varying concentrations of the enzyme, indicating its potential for diagnostic applications .

Microbial Identification and Differentiation

Overview:

ONPG is instrumental in differentiating between lactose-fermenting and non-lactose-fermenting bacteria. The presence of β-galactosidase indicates the ability of bacteria to ferment lactose.

Applications:

- In microbiological studies, ONPG is employed in selective media to identify coliforms and other lactose-fermenting organisms. This application is vital in food safety testing and clinical microbiology laboratories.

- A specific case involved using ONPG to distinguish between recombinant and non-recombinant plasmids carrying the β-galactosidase gene, aiding in genetic engineering and molecular biology research .

Clinical Diagnostics

Overview:

The detection of lysosomal enzyme deficiencies using ONPG has significant implications in clinical diagnostics.

Case Studies:

- Research has shown that patients with certain lysosomal storage disorders exhibit markedly reduced levels of β-galactosidase activity when tested with ONPG. This has been pivotal in diagnosing conditions such as GM1 gangliosidosis .

- In another study focusing on enzyme activity assays, the use of ONPG allowed for the monitoring of enzyme levels in patient samples, providing insights into metabolic disorders .

Enzyme Purification and Characterization

Overview:

ONPG serves as a substrate in assays designed to purify and characterize β-galactosidase from various sources.

Applications:

- Researchers have utilized ONPG in enzyme kinetics studies to determine optimal conditions for enzyme activity. This includes assessing temperature and pH effects on β-galactosidase performance .

- The compound's ability to produce a measurable color change upon hydrolysis facilitates the purification processes by providing a visual cue for enzymatic activity during chromatographic techniques.

Research on Biocatalysts

Overview:

ONPG is used extensively in biocatalysis research, particularly in the development of biocatalysts for industrial applications.

Case Studies:

- A study highlighted the immobilization of ONPG within hydrogels for detecting specific biocatalysts in complex mixtures, demonstrating its utility in enzyme screening and optimization processes .

- Additionally, ONPG's role as a substrate has been explored in various enzymatic reactions beyond β-galactosidase, showcasing its versatility in biochemical research .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-Nitrophenyl b-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond between the galactose and 3-nitrophenyl groups. This reaction results in the formation of 3-nitrophenol and D-galactose. The 3-nitrophenol produced is yellow and can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Comparaison Avec Des Composés Similaires

3-Nitrophenyl b-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:

4-Methylumbelliferyl b-D-galactopyranoside: Produces a fluorescent product upon hydrolysis, allowing for more sensitive detection.

2-Nitrophenyl b-D-galactopyranoside: Another chromogenic substrate that produces a yellow product, but with different spectral properties.

6-Bromo-2-naphthyl b-D-galactopyranoside: Produces a colored product with distinct spectral characteristics.

Compared to these compounds, this compound is unique in its specific absorption properties and ease of use in various assay formats. Its high solubility and stability make it a preferred choice for many biochemical applications .

Activité Biologique

3-Nitrophenyl β-D-galactopyranoside (3-NPG) is a synthetic compound widely used in biochemical and molecular biology research, primarily as a substrate for the enzyme β-galactosidase. This article explores the biological activity of 3-NPG, detailing its mechanism of action, applications in various studies, and relevant case studies.

Target Enzyme: β-Galactosidase

3-NPG serves as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-glycosidic bonds. The reaction can be summarized as follows:

The hydrolysis results in the release of galactose , which is a monosaccharide, and o-nitrophenol , which is a chromogenic product that exhibits a yellow color measurable by spectrophotometry. This color change is directly proportional to the amount of β-galactosidase present, making 3-NPG a valuable tool for enzyme assays and quantification of enzyme activity.

Applications in Research

3-NPG is utilized in various fields, including microbiology, molecular biology, and biochemistry. Its primary applications include:

- Detection of β-Galactosidase Activity : 3-NPG is used to assess enzyme activity in bacterial cultures and other biological samples. The intensity of the yellow color produced upon hydrolysis can be quantitatively measured to determine enzyme concentrations.

- Gene Expression Studies : In molecular biology, 3-NPG is employed in reporter gene assays where β-galactosidase serves as a reporter enzyme. The expression levels of genes can be inferred by measuring the activity of β-galactosidase linked to specific promoters.

- Differentiation of Microbial Strains : The compound has been used to differentiate between various strains of actinomycetes based on their β-galactosidase activity, aiding in microbial classification and identification .

Case Study 1: Use in Clinical Microbiology

In a clinical study involving Bacillus pumilus, the detection of o-nitrophenyl-β-D-galactopyranoside was part of the biochemical tests performed to identify the bacteria responsible for food poisoning. The results indicated positive reactions for several biochemical tests including the ONPG test, highlighting its utility in clinical diagnostics .

Case Study 2: Enzyme Activity Measurement

A study demonstrated the effectiveness of 3-NPG in measuring β-galactosidase activity from various microbial sources. The researchers found that different growth media significantly influenced the ONPG results, emphasizing the importance of experimental conditions when using this substrate for enzyme assays .

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₈ |

| Molecular Weight | 285.25 g/mol |

| Color Change Upon Hydrolysis | Yellow (due to o-nitrophenol) |

| Spectrophotometric Absorbance | Peaks at approximately 405 nm |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293757 | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-25-2 | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.